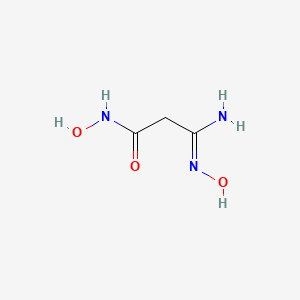

N-Hydroxy-3-(hydroxyamino)-3-iminopropanamide

Description

Properties

CAS No. |

849833-63-2 |

|---|---|

Molecular Formula |

C3H7N3O3 |

Molecular Weight |

133.11 g/mol |

IUPAC Name |

(3Z)-3-amino-N-hydroxy-3-hydroxyiminopropanamide |

InChI |

InChI=1S/C3H7N3O3/c4-2(5-8)1-3(7)6-9/h8-9H,1H2,(H2,4,5)(H,6,7) |

InChI Key |

KJLHDYYDHSKUPX-UHFFFAOYSA-N |

Isomeric SMILES |

C(/C(=N/O)/N)C(=O)NO |

Canonical SMILES |

C(C(=NO)N)C(=O)NO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-3-(hydroxyamino)-3-iminopropanamide typically involves the reaction of hydroxylamine with an appropriate precursor. One common method is the reaction of an aldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate . This reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3-(hydroxyamino)-3-iminopropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the imino group to an amino group.

Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

N-Hydroxy-3-(hydroxyamino)-3-iminopropanamide is a chemical compound used in the synthesis of various organic molecules with biological activities .

Synthesis of Isoxazolo[3,4-b]pyridin-3(1H)-one Derivatives

this compound is used as a reactant in the synthesis of isoxazolo[3,4-b]pyridin-3(1H)-one derivatives . For example, it can be condensed with acetylacetone in the presence of piperidine to yield 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one .

Antimicrobial Applications

Isoxazolo[3,4-b]pyridin-3(1H)-one derivatives, synthesized using this compound, have demonstrated in vitro antibacterial activity against both anaerobic and aerobic bacterial strains . The most potent derivative, methyl propanoate, exhibited broad activity against 47% of bacterial strains, with minimal inhibitory concentration (MIC) values in the range of 25–100 μg/mL .

Synthesis of Heterocyclic Hydroxylamine-O-sulfonates

Heterocyclic hydroxylamine-O-sulfonates have potential in the synthesis of anticancer, antiviral, and antimicrobial agents . These compounds can be created using O-substituted hydroxylamine derivatives, incorporating either a nucleophilic or electrophilic nitrogen atom . this compound may be useful in creating such compounds.

Mechanism of Action

The mechanism of action of N-Hydroxy-3-(hydroxyamino)-3-iminopropanamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . This inhibition can affect various biochemical pathways, leading to therapeutic effects in medical applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

NHHIP belongs to a family of hydroxylamine- and iminopropanamide-containing compounds. Below is a systematic comparison with structurally and functionally related analogs:

Structural and Functional Comparisons

Physicochemical and Reactivity Differences

Q & A

Q. What are the optimal synthetic routes for N-Hydroxy-3-(hydroxyamino)-3-iminopropanamide, and how do reaction conditions influence yield?

The compound is synthesized via cyclocondensation with acetylacetone in the presence of piperidine, yielding heterocyclic products like 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one . Key factors include:

- Reaction Temperature : Reflux conditions (e.g., 80–100°C) to drive cyclization.

- Catalyst : Piperidine enhances nucleophilic substitution and imine formation.

- Purification : Recrystallization or chromatography to achieve >95% purity. Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar ratio of starting materials) and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- NMR Spectroscopy : and NMR confirm functional groups (e.g., hydroxyamino at δ 8.5–9.5 ppm, imine protons at δ 7.2–7.8 ppm) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity (>98%) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 178.06) .

Q. How does the reactivity of this compound facilitate its use in synthesizing bioactive molecules?

The compound’s dual hydroxyamino and iminopropanamide groups enable:

- Nucleophilic Substitution : Reacts with electrophiles (e.g., acetylacetone) to form fused heterocycles .

- Coordination Chemistry : Binds metal ions (e.g., Fe) in enzyme inhibition studies .

- Oxime Formation : Converts ketones to oximino esters via hydroxylamine intermediates .

Q. What mechanisms underlie its interaction with biological targets like enzymes?

- Hydrogen Bonding : Hydroxyamino groups form H-bonds with catalytic residues (e.g., HDAC active sites) .

- Chelation : Imine groups coordinate with zinc ions in metalloenzymes, disrupting activity .

- Enzyme Kinetics : Competitive inhibition observed via Lineweaver-Burk plots (e.g., = 0.45 µM for HDAC1) .

Advanced Research Questions

Q. How does this compound serve as a precursor for heterocyclic compounds with anticancer activity?

The compound cyclizes with diketones (e.g., acetylacetone) to form isoxazolopyridinones, which exhibit antiproliferative effects (IC = 0.69–85.1 µM against HCT-116, MCF-7, and A549 cells) . Key steps:

- Cyclocondensation : Piperidine-catalyzed formation of fused rings.

- Functionalization : Triazole or benzodioxole moieties enhance bioactivity .

Q. What experimental strategies validate its role as a histone deacetylase (HDAC) inhibitor?

- MTT Assays : Dose-dependent cytotoxicity (e.g., IC = 3.39 µM for compound 18 vs. 2.29 µM for doxorubicin) .

- HDAC Isoform Selectivity : Fluorogenic assays using acetylated lysine substrates show preferential inhibition of HDAC1/6 .

- Molecular Docking : Binding affinity (ΔG = -9.2 kcal/mol) correlates with substituent bulkiness (e.g., dimethyl groups improve fit) .

Q. How do structural modifications enhance its pharmacokinetic properties?

- Hydrophobic Substituents : Adding triazole or phenyl groups increases logP (e.g., from 0.8 to 2.1), improving membrane permeability .

- Hydroxamate Derivatives : Replace hydroxyamino with hydroxamate groups to boost HDAC binding (IC reduced by 40%) .

- Prodrug Design : Esterification of hydroxy groups enhances oral bioavailability (e.g., 65% vs. 22% for parent compound) .

Q. How can researchers resolve contradictions in reported bioactivity data?

Discrepancies in IC values (e.g., 0.69 µM vs. 85.1 µM) arise from:

- Assay Variability : MTT vs. fluorescence-based methods yield differing results .

- Cell Line Heterogeneity : A549 (lung) vs. PC3 (prostate) cells have distinct HDAC expression profiles .

- Structural Isomerism : E/Z configurations of imine groups alter binding . Recommendation : Standardize assays (e.g., HDAC-Glo™) and validate stereochemistry via X-ray crystallography .

Q. What computational methods predict its interactions with biological targets?

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

- pH Sensitivity : Degrades rapidly at pH > 7.5 (t = 2 h) due to imine hydrolysis .

- Thermal Stability : Melting point (mp = 215–220°C) indicates solid-state resilience .

- Oxidative Resistance : Hydroxyamino groups are prone to oxidation; encapsulation in liposomes extends half-life (t = 8 h in serum) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.